molecular formula C9H13NO2 B3051690 2-(5-Amino-2-methoxyphenyl)ethanol CAS No. 354516-88-4

2-(5-Amino-2-methoxyphenyl)ethanol

Cat. No.: B3051690
CAS No.: 354516-88-4
M. Wt: 167.2 g/mol
InChI Key: NQAHQFLGDQZLPL-UHFFFAOYSA-N
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Description

2-(5-Amino-2-methoxyphenyl)ethanol is an organic compound that features both an amino group and a methoxy group attached to a benzene ring, along with an ethanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(5-Nitro-2-methoxyphenyl)ethanol using a suitable reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction typically proceeds under mild conditions, yielding the desired amino compound.

Another method involves the direct amination of 2-(2-methoxyphenyl)ethanol using ammonia or an amine source in the presence of a catalyst. This method may require elevated temperatures and pressures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for efficient hydrogenation of the nitro precursor to the amino compound. Additionally, the use of advanced catalytic systems can enhance the selectivity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Further reduced amino derivatives.

    Substitution: Various substituted phenyl ethanol derivatives.

Scientific Research Applications

2-(5-Amino-2-methoxyphenyl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Amino-2-hydroxyphenyl)ethanol: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(5-Amino-2-methylphenyl)ethanol: Similar structure but with a methyl group instead of a methoxy group.

    2-(5-Amino-2-chlorophenyl)ethanol: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

2-(5-Amino-2-methoxyphenyl)ethanol is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which can influence its reactivity and interactions with biological targets. The methoxy group can also affect the compound’s solubility and stability, making it distinct from its analogs.

Properties

IUPAC Name

2-(5-amino-2-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6,11H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAHQFLGDQZLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598138
Record name 2-(5-Amino-2-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354516-88-4
Record name 2-(5-Amino-2-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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